2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is a complex organic compound with a unique structure that combines an adamantyl group, a brominated pyrazole, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the desired position.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral, antibacterial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity, while the brominated pyrazole and oxadiazole rings contribute to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Adamantyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
- 2-(1-Adamantyl)-5-(4-methyl-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the adamantyl group with the brominated pyrazole and oxadiazole rings also provides a distinct structural framework that can be exploited for various applications.
Eigenschaften
Molekularformel |
C17H21BrN4O |
---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
2-(1-adamantyl)-5-(4-bromo-1-ethylpyrazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H21BrN4O/c1-2-22-9-13(18)14(21-22)15-19-20-16(23-15)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
JBJSHOITQSWXCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.